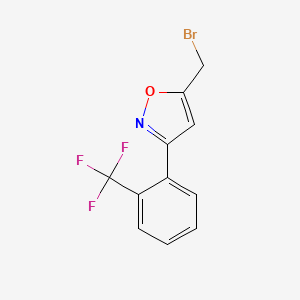
3-Chloro-5-fluorobenzylmagnesium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluorobenzylmagnesium chloride is an organomagnesium compound with the molecular formula C7H5Cl2FMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and the presence of both chloro and fluoro substituents on the benzyl ring, which can influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-5-fluorobenzylmagnesium chloride is typically synthesized via the reaction of 3-chloro-5-fluorobenzyl chloride with magnesium metal in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure the complete reaction of the starting materials. The product is then purified and stored under an inert atmosphere to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-fluorobenzylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous conditions.
Substitution Reactions: Often carried out with halogenated compounds under inert atmosphere.
Coupling Reactions: Catalyzed by transition metals such as palladium or nickel.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Benzyl Compounds: From halogen-metal exchange reactions.
Biaryl Compounds: From cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluorobenzylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming complex molecules.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-5-fluorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is fundamental in organic synthesis. The presence of chloro and fluoro substituents can influence the reactivity and selectivity of the compound, making it a versatile reagent in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chlorobenzylmagnesium chloride
- 5-Fluorobenzylmagnesium chloride
- 3,5-Dichlorobenzylmagnesium chloride
Uniqueness
3-Chloro-5-fluorobenzylmagnesium chloride is unique due to the simultaneous presence of both chloro and fluoro substituents on the benzyl ring. This dual substitution can enhance the reactivity and selectivity of the compound in certain reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
IUPAC Name |
magnesium;1-chloro-3-fluoro-5-methanidylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.ClH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJGUKRUYYHTIC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)Cl)F.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE](/img/structure/B6333927.png)



![2-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE](/img/structure/B6333957.png)



